Itraconazole-d3

Beschreibung

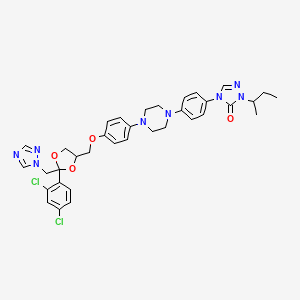

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1217512-35-0 |

|---|---|

Molekularformel |

C35H38Cl2N8O4 |

Molekulargewicht |

708.6 g/mol |

IUPAC-Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i2D3 |

InChI-Schlüssel |

VHVPQPYKVGDNFY-NZHIZTFASA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Kanonische SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Aussehen |

Off-White to Light Beige Solid |

melting_point |

163-165°C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

84625-61-6 (unlabelled) |

Synonyme |

(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methyl-d3-propyl)-3H-1,2,4-triazol-3-one |

Tag |

Itraconazole |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of Deuterated Itraconazole: A Technical Guide for Research Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the synthesis of deuterated itraconazole for research purposes. It is intended for researchers, scientists, and professionals in drug development who require isotopically labeled itraconazole for use as an internal standard in pharmacokinetic studies, metabolic profiling, and as a tool for mechanistic investigations. This document covers the rationale for deuteration, a proposed synthetic strategy, and detailed information on the relevant signaling pathways of itraconazole.

Introduction: The Significance of Deuterated Itraconazole

Itraconazole is a broad-spectrum triazole antifungal agent.[1][2][3] Beyond its established use in treating fungal infections, itraconazole has garnered significant interest for its potent anti-cancer properties, primarily through the inhibition of the Hedgehog (Hh) signaling pathway and angiogenesis.[4][5][6]

Deuterium-labeled compounds, such as deuterated itraconazole, are invaluable tools in pharmaceutical research. The substitution of hydrogen with its stable isotope, deuterium, offers a subtle modification that does not significantly alter the compound's chemical properties but provides a distinct mass signature. This makes deuterated itraconazole an ideal internal standard for quantitative analysis by mass spectrometry (MS), enabling precise measurement of the parent drug in complex biological matrices.

Synthetic Approach to Deuterated Itraconazole

While various deuterated forms of itraconazole (e.g., Itraconazole-d3, -d5) are commercially available as analytical standards, detailed synthetic protocols are often proprietary. However, a plausible synthetic strategy can be devised based on the established synthesis of itraconazole and known deuteration methods.

The most common positions for deuteration in commercially available standards are on the sec-butyl side chain of the triazolone ring.[7] Therefore, a logical approach involves the synthesis of a deuterated sec-butyl precursor, which is then incorporated into the itraconazole scaffold.

A proposed synthetic workflow is outlined below:

References

- 1. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Itraconazole-mechanism, spectrum, pharmacokinetics, uses and side effect - Online Biology Notes [onlinebiologynotes.com]

- 4. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reya-lab.org [reya-lab.org]

- 6. Targeting the Hedgehog Pathway Using Itraconazole to Prevent Progression of Barrett’s Esophagus to Invasive Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Technical Guide: The Rationale and Application of Itraconazole-d3 as an Internal Standard in Bioanalysis

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles and practical applications of using Itraconazole-d3 as an internal standard for the quantitative bioanalysis of itraconazole. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for therapeutic drug monitoring and pharmacokinetic studies.

The Foundational Role of Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, the goal is to accurately determine the concentration of an analyte within a complex biological matrix, such as plasma or serum. However, the analytical process is subject to various sources of potential error. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[1] Its primary purpose is to normalize the analytical response of the analyte, thereby correcting for variability introduced during the analytical workflow.[1]

Key sources of variability that an effective internal standard can mitigate include:

-

Sample Preparation: Inconsistencies in analyte recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[2][3]

-

Instrumental Analysis: Minor variations in injection volume and instrument response drift over the course of an analytical run.[1]

-

Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer source due to co-eluting endogenous components from the biological matrix.[4]

The ideal internal standard behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector.[2] This leads to the principle of using stable isotope-labeled (SIL) internal standards, which are widely considered the most appropriate choice for LC-MS/MS bioanalysis.[1][2][5][6]

This compound: The Ideal Internal Standard for Itraconazole Quantification

This compound is the deuterated analog of Itraconazole, where three hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium. This subtle structural modification makes it an exemplary internal standard for several key reasons.

-

Physicochemical Similarity: this compound shares nearly identical chemical and physical properties with unlabeled itraconazole. This ensures that it has the same extraction recovery, chromatographic retention time (co-elution), and ionization efficiency.[2] This co-elution is critical because it means both the analyte and the IS experience the exact same matrix effects at the same time, allowing for highly effective normalization.

-

Mass Distinguishability: The incorporation of deuterium atoms increases the mass of the molecule. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently, even though they elute from the chromatography column simultaneously.[7]

-

Label Stability: The deuterium labels in this compound are placed in stable, non-exchangeable positions on the molecule.[5] This is crucial to prevent the loss of deuterium and subsequent conversion of the IS into the unlabeled analyte, which would compromise the accuracy of the results.[5][8]

The use of a SIL IS like this compound significantly improves the precision, accuracy, and robustness of the bioanalytical method compared to using a structural analog, which may have different extraction, chromatographic, and ionization behaviors.[9][10]

Representative Experimental Protocol: LC-MS/MS Analysis of Itraconazole

The following protocol is a representative example for the quantification of itraconazole in human plasma using this compound as the internal standard.

3.1 Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting itraconazole from plasma.[11][12]

-

Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol).

-

Vortex briefly to mix.

-

Add 400 µL of a precipitation solvent (e.g., acetonitrile containing 0.5% formic acid) to denature and precipitate plasma proteins.[13]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte and IS.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

3.2 Data Presentation: Instrumental and Method Parameters

Quantitative data from the LC-MS/MS system is crucial for method validation and sample analysis. A ratio of the analyte peak area to the internal standard peak area is used for calibration and quantification.[13]

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Ionization Mode |

| Itraconazole | 705.3 | 392.3 | ESI Positive |

| This compound (IS) | 708.2 | 392.4 | ESI Positive |

| (Note: Precursor-to-product ion transitions are representative and may vary slightly based on the specific instrument and optimization. Itraconazole-d5 is also commonly used, with a precursor ion of m/z 710.3)[13][14][15] |

Table 2: Chromatographic Conditions

| Parameter | Specification |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Start at 40% B, ramp to 95% B, re-equilibrate |

| Column Temperature | 40 °C |

| Total Run Time | ~3-4 minutes |

| (Note: These are typical conditions and should be optimized for the specific application and instrumentation.)[13][15] |

Table 3: Representative Method Validation Summary

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 1 - 250 ng/mL | r² > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Accuracy: ±20%, Precision: ≤20% |

| Intra-day Precision (CV%) | < 13.7% | ≤15% (≤20% at LLOQ) |

| Inter-day Precision (CV%) | < 10.9% | ≤15% (≤20% at LLOQ) |

| Intra-day Accuracy (% Bias) | 95.6% - 108.2% | Within ±15% (±20% at LLOQ) |

| Inter-day Accuracy (% Bias) | 86.6% - 117.5% | Within ±15% (±20% at LLOQ) |

| Recovery | > 70% | Consistent and reproducible |

| Matrix Effect | 95% - 112% | Minimal and compensated by IS |

| (Note: Data synthesized from typical performance characteristics reported in literature for validated itraconazole assays.)[12][15][16] |

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for developing robust, accurate, and precise bioanalytical methods using LC-MS/MS. This compound serves as the ideal internal standard for itraconazole quantification due to its near-identical physicochemical properties, which allow it to effectively track and correct for variability throughout the analytical process, especially unpredictable matrix effects. By co-eluting with the analyte and being distinguishable by mass, this compound ensures the highest quality data for critical applications such as therapeutic drug monitoring and pharmacokinetic studies, ultimately supporting safer and more effective drug development and patient care.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : Shimadzu (Europe) [shimadzu.eu]

- 12. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. journals.innovareacademics.in [journals.innovareacademics.in]

Physical and chemical properties of Itraconazole-d3

An In-depth Technical Guide to the Physical and Chemical Properties of Itraconazole-d3

This compound is the deuterium-labeled analog of Itraconazole.[1] It serves as a crucial internal standard for the precise quantification of Itraconazole in biological samples and pharmacokinetic studies through mass spectrometry and liquid chromatography techniques.[1] Itraconazole itself is a broad-spectrum triazole antifungal agent used to treat a variety of systemic and superficial fungal infections.[2][3][4] It functions primarily by inhibiting the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[5][6][7] This disruption leads to altered membrane permeability and function, ultimately inhibiting fungal growth.[7] Beyond its antifungal activity, Itraconazole has also been investigated for its antitumor effects, notably through the suppression of signaling pathways like HER2/AKT.[8]

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. Data for the parent compound, Itraconazole, are included for comparison, as many physical properties are nearly identical.

General and Computed Properties

| Property | Value (this compound) | Value (Itraconazole) | Source |

| Molecular Formula | C₃₅H₃₅D₃Cl₂N₈O₄ | C₃₅H₃₈Cl₂N₈O₄ | [9][10] |

| Molecular Weight | 708.7 g/mol | 705.6 g/mol | [9][10] |

| Exact Mass | 707.2581373 Da | 704.2393071 Da | [2][9] |

| CAS Number | 1217512-35-0 | 84625-61-6 | [9] |

| IUPAC Name | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylpropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | [9][11] |

| Appearance | White to almost white powder | White to almost white powder | [3] |

| XLogP3 | 5.7 | 5.7 | [2][9] |

| Hydrogen Bond Donors | 0 | 0 | [12] |

| Hydrogen Bond Acceptors | 7 | 7 | [12] |

| Rotatable Bonds | 11 | 11 | [12] |

| Topological Polar Surface Area | 101 Ų | 104.18 Ų | [9][12] |

Experimental Protocols

The characterization and quantification of Itraconazole and its deuterated analog involve various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the determination of Itraconazole in pharmaceutical dosage forms and biological fluids.[13][14]

-

Objective: To separate, identify, and quantify Itraconazole.

-

Sample Preparation:

-

For capsule formulations, the powder from twenty capsules is collected.[13]

-

A weight of powder equivalent to 10 mg of Itraconazole is transferred to a 10 ml volumetric flask with a solvent like ethanol or methanol and sonicated for 30 minutes to dissolve the compound.[13]

-

The solution is filtered to obtain a stock solution (e.g., 1000 µg/ml), which is then further diluted to fall within the linearity range of the instrument.[13]

-

-

Instrumentation & Conditions:

-

Column: A common choice is a C18 column (e.g., Dionex C18, 4.6 mm × 250 mm, 5 µm).[3]

-

Mobile Phase: A mixture of an organic solvent and a buffer is typically used. One example is methanol and pH 7.5 potassium dihydrogen phosphate in a 40:60 ratio, degassed via ultrasonication.[3]

-

Flow Rate: A typical flow rate is 1.5 ml/min.[3]

-

Detection: UV detection is commonly set at a wavelength where Itraconazole shows maximum absorbance, such as 262 nm or 306 nm.[3][13]

-

-

Data Analysis: The retention time for Itraconazole under these conditions is approximately 5.2 minutes.[3] Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[3] this compound is used as an internal standard to improve accuracy.[1]

UV-Visible Spectrophotometry

This method provides a simpler and faster alternative for the quantification of Itraconazole in bulk and pharmaceutical forms.[13]

-

Objective: To determine the concentration of Itraconazole based on its absorbance of UV light.

-

Sample Preparation:

-

Analysis:

-

Data Analysis: The concentration of Itraconazole in the sample is calculated using the Beer-Lambert law and the calibration curve. The method's accuracy is often confirmed by recovery studies.[3]

Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD)

These techniques are used to characterize the solid-state properties of Itraconazole, such as its crystallinity.

-

Objective: To determine if Itraconazole is in a crystalline or amorphous state, which significantly affects its solubility and dissolution rate.[15]

-

Methodology:

-

DSC: The sample is heated at a constant rate, and the heat flow to or from the sample is measured. Crystalline materials show a sharp endothermic peak at their melting point, while amorphous forms exhibit a glass transition.

-

XRPD: The sample is irradiated with X-rays, and the diffraction pattern is recorded. Crystalline materials produce a characteristic pattern of sharp peaks, whereas amorphous materials produce a broad halo.[15]

-

-

Application: These methods are crucial in the development of solid dispersions of Itraconazole, where the drug is converted to an amorphous form to enhance its poor aqueous solubility.[16]

Signaling Pathways and Workflows

Antifungal Mechanism of Action

Itraconazole's primary antifungal activity stems from the disruption of ergosterol synthesis in the fungal cell membrane.[5][6]

Caption: Antifungal mechanism of Itraconazole via inhibition of ergosterol synthesis.

Anticancer Signaling Pathway (Esophageal Cancer)

Itraconazole has demonstrated antitumor properties by inhibiting the HER2/AKT signaling pathway.[8]

References

- 1. veeprho.com [veeprho.com]

- 2. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Itraconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Itraconazole-mechanism, spectrum, pharmacokinetics, uses and side effect - Online Biology Notes [onlinebiologynotes.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound | C35H38Cl2N8O4 | CID 45358999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hexonsynth.com [hexonsynth.com]

- 11. chemwhat.com [chemwhat.com]

- 12. itraconazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. pharmacyjournal.in [pharmacyjournal.in]

- 14. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification and Pharmaceutical Characterization of a New Itraconazole Terephthalic Acid Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Certificate of Analysis for Itraconazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Itraconazole-d3. This compound serves as a critical internal standard for the quantitative analysis of Itraconazole in biological matrices and pharmaceutical formulations, primarily by liquid chromatography-mass spectrometry (LC-MS). This document outlines the expected quality specifications, detailed experimental protocols for identity and purity assessment, and visual representations of key processes and structures.

Representative Certificate of Analysis Data

The following tables summarize the typical quantitative data found on a CoA for this compound. These values represent common specifications for a high-quality reference standard.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1217512-35-0[1] |

| Molecular Formula | C₃₅H₃₅D₃Cl₂N₈O₄ |

| Molecular Weight | 708.65 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Quality Control and Purity Analysis

| Test | Method | Specification |

| Identification | ¹H NMR | Conforms to structure |

| Mass Spectrometry | Conforms to structure | |

| Assay | HPLC-UV | ≥ 98.0% |

| Chemical Purity | HPLC-UV | ≥ 98.0% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation |

| Isotopic Enrichment | Mass Spectrometry | No significant isotopic scrambling |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are provided below. These protocols are based on established analytical methods for Itraconazole and its isotopologues.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the chemical purity of this compound and to quantify its concentration (assay).

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). A common mobile phase composition is a mixture of acetonitrile and a buffer solution.

-

Flow Rate : Typically 1.0 - 1.5 mL/min.

-

Detection Wavelength : UV detection at approximately 262 nm, which is the absorption maximum for Itraconazole.[2]

-

Injection Volume : 10 - 20 µL.

-

Procedure : A solution of this compound is prepared in a suitable diluent (e.g., methanol/tetrahydrofuran mixture) and injected into the HPLC system. The peak area of this compound is compared to that of a certified reference standard to determine the assay. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is crucial for confirming the molecular weight of this compound and determining its isotopic purity and enrichment.

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Mass Analyzer : Set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound, this would be approximately 709.65.

-

Procedure for Identity : The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed to confirm that the observed molecular weight corresponds to the theoretical molecular weight of this compound.

-

Procedure for Isotopic Purity : The relative intensities of the mass peaks corresponding to the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) forms of Itraconazole are measured. The isotopic purity is calculated based on the high abundance of the d3 isotopologue. The absence of significant scrambling (deuterium exchange) is also verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the position of the deuterium labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the sample is soluble, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Procedure : A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The spectrum is then compared to the known spectrum of non-deuterated Itraconazole. The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the successful labeling at the intended position. The chemical shifts of the remaining protons should be consistent with the structure of Itraconazole.[3]

Mandatory Visualizations

The following diagrams illustrate the general workflow of a Certificate of Analysis and the chemical structure of this compound.

Caption: General workflow for the generation of a Certificate of Analysis.

References

A Technical Guide to Commercially Available Itraconazole-d3 Standards for Researchers

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available Itraconazole-d3 standards. This document outlines the commercial sources, provides detailed experimental protocols for its use as an internal standard, and illustrates its metabolic context.

Introduction

This compound is the deuterated analog of Itraconazole, a broad-spectrum triazole antifungal agent.[1] Its primary application in a research setting is as an internal standard for the quantification of Itraconazole in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Itraconazole, but with a distinct molecular weight, allowing for accurate and precise quantification by correcting for variations during sample preparation and analysis.[3]

Commercially Available this compound Standards

A variety of suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for these commercially available standards. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date information.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Purity | Available Formats |

| Veeprho | Not specified | 1217512-35-0 | C35H35D3Cl2N8O4 | High quality | Not specified |

| MedChemExpress (MCE) | HY-17514S1 | 1217512-35-0 | C35H35D3Cl2N8O4 | 99.62% | Solid |

| SynZeal | SZ-I011D01 | 1217512-35-0 | C35H35D3Cl2N8O4 | Not specified | Not specified |

| Simson Pharma Limited | Not specified | 1217512-35-0 | C35H35D3Cl2N8O4 | High quality | Not specified |

| LGC Standards | TRC-I937503 | 1217512-35-0 | C35H35D3Cl2N8O4 | Not specified | 1 mg, 5 mg, 10 mg |

| Artis Standards | Not specified | 1217512-35-0 | Not specified | Not specified | Not specified |

Experimental Protocols

The use of this compound as an internal standard is crucial for accurate bioanalytical methods. Below is a detailed experimental protocol for the quantification of Itraconazole in human plasma using LC-MS/MS, based on established methodologies.[4][5][6][7]

Preparation of Stock and Working Solutions

-

Itraconazole and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Itraconazole and this compound in a suitable solvent such as methanol or a 1:1 water:methanol mixture.[4][5]

-

Working Standard Solutions: Prepare a series of working standard solutions of Itraconazole by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol/water) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution with methanol.[7]

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[7]

-

For calibration standards, add a known amount of the Itraconazole working standard solutions. For quality control (QC) samples and unknown samples, add 50 µL of the appropriate solvent.

-

Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate the plasma proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[7]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm).[7]

-

Mobile Phase:

-

Gradient Elution: A suitable gradient to separate Itraconazole from endogenous plasma components.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Itraconazole and this compound. A common transition for Itraconazole is m/z 705.3 → 392.4.[6] The transition for this compound will be shifted by the mass of the deuterium labels.

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Itraconazole to this compound against the concentration of the calibration standards.

-

Determine the concentration of Itraconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Itraconazole's Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Itraconazole's primary antifungal activity stems from its ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[10] By inhibiting its synthesis, Itraconazole disrupts the integrity and function of the fungal cell membrane, leading to cell death.[9][10]

Experimental Workflow for Itraconazole Quantification

The following diagram illustrates the typical workflow for the quantification of Itraconazole in a biological sample using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Itraconazole in research and drug development. This guide provides a foundational understanding of the commercially available standards and a detailed methodology for their application. Researchers should select a supplier based on their specific requirements for purity, concentration, and available documentation, and adapt the provided experimental protocol to their specific laboratory conditions and instrumentation.

References

- 1. Itraconazole - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. veeprho.com [veeprho.com]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. notesforbiology.com [notesforbiology.com]

- 10. What is the mechanism of Itraconazole? [synapse.patsnap.com]

Understanding the Mass Shift of Itraconazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of Itraconazole-d3 as an internal standard in the quantitative analysis of Itraconazole, a potent antifungal agent. A thorough understanding of the mass shift observed in this compound is critical for accurate and reliable bioanalytical method development and sample analysis. This document provides detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in this field.

Introduction to Itraconazole and the Role of an Internal Standard

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to its pharmacokinetic variability, therapeutic drug monitoring of Itraconazole and its active metabolite, hydroxyitraconazole, is often necessary to ensure efficacy and avoid toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Itraconazole in biological matrices due to its high sensitivity and selectivity.

In LC-MS/MS-based quantification, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. This compound is chemically identical to Itraconazole, except that three hydrogen atoms have been replaced by deuterium atoms. This results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while ensuring it behaves similarly during extraction, chromatography, and ionization.

The Mass Shift of this compound

The key to understanding the utility of this compound lies in its mass shift. The chemical structure of this compound reveals that the three deuterium atoms are located on the methyl group of the 1-methylpropyl side chain. This specific labeling leads to a predictable increase in the mass-to-charge ratio (m/z) of the precursor ion and any fragment ions that retain this labeled portion of the molecule.

Fragmentation of Itraconazole and this compound

In positive ion electrospray ionization (ESI) mass spectrometry, Itraconazole and this compound are typically observed as protonated molecules, [M+H]⁺. During tandem mass spectrometry (MS/MS), these precursor ions are fragmented to produce characteristic product ions. The most common fragmentation of Itraconazole involves the cleavage of the bond between the piperazine ring and the phenyl-triazolone moiety.

This fragmentation results in a prominent product ion with an m/z of 392 for the unlabeled Itraconazole. Since the deuterium labels in this compound are not part of this fragment, the resulting product ion also has an m/z of 392. However, another commonly monitored product ion for this compound retains the deuterated side chain, leading to a product ion with an m/z of 435.4. The selection of the product ion for quantification depends on the specific analytical method and the desire to monitor a fragment that is distinct from any potential cross-talk from the unlabeled analyte.

The diagram below illustrates the proposed fragmentation pathway for Itraconazole.

Quantitative Data

The following tables summarize the key quantitative data for the analysis of Itraconazole, its major metabolites, and this compound using LC-MS/MS.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Itraconazole | 705.3 | 392.3 |

| Hydroxyitraconazole | 721.2 | 408.3 |

| Keto-itraconazole | 719.1 | 406.1 |

| N-desalkyl-itraconazole | 649.1 | 376.2 |

| This compound | 708.2 | 392.3 or 435.4 |

Table 2: Typical LC-MS/MS Method Validation Parameters

| Parameter | Itraconazole | Hydroxyitraconazole |

| Linearity Range | 0.5 - 500 ng/mL | 1.0 - 600 ng/mL |

| LLOQ | 0.5 ng/mL | 1.0 ng/mL |

| Inter- and Intra-day Precision | < 15% | < 15% |

| Accuracy | 85 - 115% | 85 - 115% |

Experimental Protocols

Accurate quantification of Itraconazole requires robust and reproducible sample preparation and analytical methods. Below are detailed protocols for two common sample preparation techniques.

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibrator, QC, or unknown).

-

Internal Standard Addition: Add 50 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

-

Vortex: Vortex mix the samples for 10 seconds.

-

Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to each tube.

-

Vortex: Vortex mix vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can reduce matrix effects.

-

Sample Pre-treatment: To 200 µL of plasma sample, add 25 µL of the this compound internal standard working solution and 50 µL of 2% ammonium hydroxide. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject an appropriate volume into the LC-MS/MS system.

Visualizing Key Processes

Itraconazole Metabolic Pathway

Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathways include hydroxylation, N-dealkylation, and oxidation.

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for the quantitative analysis of Itraconazole in a biological sample using this compound as an internal standard.

The Unseen Anchor: A Technical Guide to Itraconazole-d3 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, particularly in the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, accuracy is paramount. The use of internal standards is a fundamental practice to ensure the reliability of analytical data, compensating for variations inherent in sample preparation and analysis. Among the gold standard of internal standards are stable isotope-labeled (SIL) compounds, and for the widely used antifungal agent itraconazole, its deuterated analog, Itraconazole-d3, serves as an invaluable tool. This technical guide delves into the core mechanism of action of this compound as an internal standard, providing a comprehensive overview for researchers and drug development professionals.

The Principle of Isotopic Dilution and the Role of this compound

The core of this compound's function lies in the principle of isotopic dilution mass spectrometry. By introducing a known quantity of this compound into a biological sample at the earliest stage of processing, it acts as a chemical and physical mimic of the endogenous, non-labeled itraconazole (the analyte). The deuterium atoms in this compound impart a specific mass shift without significantly altering its chemical properties.[1][2] This near-identical physicochemical behavior is the cornerstone of its effectiveness.

During sample preparation, which often involves protein precipitation or liquid-liquid/solid-phase extraction, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Similarly, during chromatographic separation and ionization in the mass spectrometer, any variations, such as matrix effects (ion suppression or enhancement), will affect both the analyte and the internal standard to a similar degree.[1] The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, a precise and accurate quantification of the analyte can be achieved, effectively canceling out most sources of analytical variability.

Physicochemical Properties: A Tale of Two Isotopologues

The suitability of this compound as an internal standard is rooted in its close resemblance to itraconazole in terms of its physicochemical properties. The primary difference is the substitution of three hydrogen atoms with deuterium atoms, resulting in a nominal mass increase of 3 Daltons.

| Property | Itraconazole | This compound | Reference(s) |

| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₅H₃₅D₃Cl₂N₈O₄ | [3][4] |

| Molecular Weight | 705.64 g/mol | 708.66 g/mol | [3][4] |

| pKa (piperazine ring) | 3.7 | ~3.7 | [5] |

| Aqueous Solubility | Poorly soluble, pH-dependent | Expected to be very similar to Itraconazole | [5][6] |

| LogP | 6.2 | Expected to be very similar to Itraconazole | [5] |

The Analytical Workflow: A Step-by-Step Examination

The use of this compound is integrated into a systematic analytical workflow, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Caption: A typical bioanalytical workflow for the quantification of itraconazole using this compound as an internal standard.

Detailed Experimental Protocol: A Representative LC-MS/MS Method

The following protocol is a synthesis of methodologies reported in the literature for the quantification of itraconazole in human plasma.[7][8][9]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex briefly.

-

Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 40% B, increase to 95% B over 2.5 minutes, hold for 1 minute, then return to initial conditions.

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions

-

MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 500°C

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Itraconazole | 705.3 | 392.4 | 150 | 35 |

| This compound | 708.3 | 395.4 | 150 | 35 |

Method Validation Data: Ensuring Robustness and Reliability

A robust analytical method is characterized by its linearity, sensitivity, accuracy, precision, and minimal matrix effects. The use of this compound is instrumental in achieving these performance metrics.

Linearity and Sensitivity

| Parameter | Itraconazole | Reference(s) |

| Linearity Range | 1 - 500 ng/mL | [7] |

| Correlation Coefficient (r²) | > 0.995 | [7] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [7] |

Accuracy and Precision

| Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference(s) |

| Low QC (e.g., 3 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% | [7][9] |

| Medium QC (e.g., 100 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% | [7][9] |

| High QC (e.g., 400 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% | [7][9] |

Recovery and Matrix Effect

While a single comprehensive dataset for the direct comparison of Itraconazole and this compound recovery and matrix effects is not available, published studies consistently demonstrate that the use of a deuterated internal standard effectively compensates for variability in these parameters. The recovery of itraconazole from plasma using protein precipitation is typically in the range of 60-70%.[9][10] The key advantage of this compound is that its recovery is expected to be very similar to that of itraconazole, thus ensuring the accuracy of the final measurement through the ratio-based calculation. Similarly, any ion suppression or enhancement from the biological matrix will affect both the analyte and the internal standard proportionally.

Itraconazole Metabolism and the Importance of a Stable Isotope-Labeled Internal Standard

Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major active metabolite is hydroxyitraconazole, which also exhibits antifungal activity. Other metabolites, such as keto-itraconazole and N-desalkyl-itraconazole, are also formed.

References

- 1. biorbyt.com [biorbyt.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Itraconazole D3 | CAS No- 1217512-35-0 | Simson Pharma Limited [simsonpharma.com]

- 4. Itraconazole D3 | CAS No- 1217512-35-0 | Simson Pharma Limited [simsonpharma.com]

- 5. chemwhat.com [chemwhat.com]

- 6. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. journals.innovareacademics.in [journals.innovareacademics.in]

- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Quantification of Itraconazole in Human Plasma using Itraconazole-d3 as an Internal Standard by LC-MS/MS

Application Note

This document provides a detailed protocol for the quantitative analysis of itraconazole in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Itraconazole-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Itraconazole is a triazole antifungal agent with a broad spectrum of activity. Due to significant interindividual variability in its absorption and metabolism, monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes.[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS assays. This compound shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.

The described method utilizes a simple protein precipitation step for sample preparation, which is rapid and cost-effective.[2][3] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This robust and validated method offers high sensitivity, specificity, and throughput for the reliable quantification of itraconazole in human plasma.

Experimental Protocols

Materials and Reagents

-

Itraconazole (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free, sourced from a certified vendor)

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of Itraconazole and this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Itraconazole by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

-

-

Internal Standard (IS) Working Solution:

-

Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.[2]

-

-

Calibration Standards and Quality Control Samples:

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Add 100 µL of plasma sample into the appropriately labeled tube.[6][7]

-

Add 200 µL of the Internal Standard working solution (this compound in acetonitrile) to each tube.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or UPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[6] |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid[6] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |

| Flow Rate | 0.5 mL/min[6][8] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Optimized for separation of Itraconazole and this compound |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[3][4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Itraconazole: m/z 705.3 → 392.4[4][5]this compound: m/z 708.3 → 395.4 |

| Collision Energy | Optimized for each transition |

| Source Temperature | Optimized for the specific instrument |

Data Presentation

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL[4][5] |

| Correlation Coefficient (r²) | > 0.995[4] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4][5][8] |

| Intra-day Precision (%CV) | < 13.7%[4][5] |

| Inter-day Precision (%CV) | < 10.9%[4][5] |

| Intra-day Accuracy | 95.6 - 108.2%[4][5] |

| Inter-day Accuracy | 86.6 - 117.5%[4][5] |

| Recovery | > 85% |

Visualizations

References

- 1. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS determination of itraconazole in human plasma: Ingenta Connect [ingentaconnect.com]

Chromatographic separation of Itraconazole and Itraconazole-d3

An Application Note for the Chromatographic Separation and Quantification of Itraconazole and Itraconazole-d3 in Human Plasma using LC-MS/MS

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1] Accurate determination of Itraconazole concentrations in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Itraconazole and its deuterated internal standard, this compound, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines a simple and efficient protein precipitation method for the extraction of Itraconazole and this compound from human plasma.[1][2]

-

Sample Thawing: Thaw frozen human plasma samples and vortex to ensure homogeneity.[3]

-

Aliquoting: In a 96-well plate or polypropylene tubes, aliquot 100 µL of each plasma sample, calibration standard, or quality control sample.[2]

-

Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each well.[2]

-

Protein Precipitation: Add 400 µL of a precipitation solvent, such as acetonitrile containing 0.5% formic acid, to each well.[2]

-

Vortexing: Vortex the plate or tubes for approximately 1 minute to ensure thorough mixing and complete protein precipitation.[2]

-

Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[2]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the chromatographic separation and mass spectrometric detection of Itraconazole and this compound.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1200 series or equivalent[4] |

| Column | Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[2] |

| Column Temperature | 40°C[2] |

| Autosampler Temp. | 15°C[2] |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 1% Formic Acid[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.500 mL/min[2] |

| Injection Volume | 5-10 µL |

| Gradient Program | Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 40% B.[2] |

| Total Run Time | 4.0 minutes[2] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., LCMS-8050)[1] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1][5] |

| Ion Spray Voltage | Optimized for instrument (e.g., 4500 V) |

| Source Temperature | 350°C[6] |

| Drying Gas Flow | 10 L/min[6] |

| Nebulizer Gas Flow | 3 L/min[6] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |

Data Presentation

The method was validated for its performance characteristics. The quantitative data, including retention times and MRM transitions, are summarized below.

Table 3: Analyte Properties and Quantitative Data

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|---|---|

| Itraconazole | ~2.3[2] | 705.3[5] | 392.4[5] | 1 - 500[5][7] | 86.6 - 117.5[5] | < 13.7[5] |

| This compound | ~2.3 | 708.3 | 395.4 | N/A | N/A | N/A |

Note: The exact m/z for this compound may vary slightly based on the specific deuterated positions. The values presented are theoretical. Retention times are approximate and can vary based on the specific LC system and column conditions.

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Itraconazole-d3 Detection by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Itraconazole-d3 (ITZ-d3), a deuterated internal standard for Itraconazole, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are compiled from established methods and are intended to serve as a comprehensive guide for bioanalytical studies.

Introduction

Itraconazole is a triazole antifungal agent widely used in the treatment of fungal infections.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of itraconazole often employ a stable isotope-labeled internal standard, such as this compound, to ensure accuracy and precision in its quantification. This document details the optimized mass spectrometry parameters and experimental protocols for the reliable detection of this compound.

Experimental Protocols

Two primary sample preparation techniques are commonly utilized for the extraction of itraconazole and its internal standards from plasma: protein precipitation and solid-phase extraction (SPE).

Sample Preparation: Protein Precipitation

This method is rapid and cost-effective, suitable for high-throughput analysis.[1][2]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (optional)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

To precipitate proteins, add 400 µL of acetonitrile (optionally containing 0.1-0.5% formic acid).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 3500 rpm) for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for LC-MS/MS analysis. Depending on the sensitivity of the instrument, the supernatant may be evaporated and reconstituted in the mobile phase.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a cleaner extract by removing more matrix interferences, which can be crucial for achieving lower limits of quantification.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

SPE cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)

-

50% o-phosphoric acid solution (v/v) in water

-

Methanol, HPLC grade

-

Ammonium formate buffer

-

Vortex mixer

-

SPE manifold

Protocol:

-

To 300 µL of plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.

-

Add 50 µL of 50% o-phosphoric acid solution and vortex for 30 seconds.

-

Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water or an appropriate buffer).

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in an aqueous buffer).

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Parameters

The following table summarizes typical liquid chromatography conditions for the separation of this compound.

| Parameter | Condition 1 | Condition 2 |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Waters-I Class UPLC system or equivalent |

| Column | Shim-pack GIS C18 (75 mm L. × 2.1 mm I.D., 3 µm) or equivalent[3] | Agilent Zorbax SB-C18 (2.1×50mm, 3.5 µm) or equivalent[1] |

| Mobile Phase A | 10 mmol/L Ammonium acetate in water[3] | 10 mM ammonium formate in water with 1% formic acid[1] |

| Mobile Phase B | Acetonitrile[3] | 0.1% formic acid in acetonitrile[1] |

| Flow Rate | 0.4 mL/min | 0.500 mL/min[1] |

| Gradient | Isocratic or gradient elution tailored to resolve itraconazole from metabolites and matrix components. | Initial: 40% B, hold for 0.5 min; Ramp to 95% B over 2.5 min; Hold at 95% B for 0.5 min; Return to 40% B[1] |

| Column Temperature | 40°C | 40°C[1] |

| Injection Volume | 5 - 10 µL | 5 µL |

Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in the positive ion mode is typically used.[3]

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV[1] |

| Desolvation Temperature | 500°C[1] |

| Desolvation Gas Flow | 900 L/hr[1] |

| Cone Gas Flow | 150 L/hr[1] |

| Nebulizer Gas Pressure | 7 Bar[1] |

| Source Temperature | 150°C[1] |

MRM Transitions and Compound-Specific Parameters

The following table outlines the specific mass spectrometry parameters for the detection of Itraconazole, its active metabolite Hydroxyitraconazole, and the internal standard this compound.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |

| Itraconazole | 705.40 | 392.40 | -38 |

| Hydroxyitraconazole | 721.40 | 408.40 | -37 |

| This compound | 710.40 | 397.35 | -36 |

Note: The MRM transition for this compound is based on available data for a closely related deuterated standard (Itraconazole-d9), which is a reliable starting point for method development. The collision energy for this compound is inferred from that of Itraconazole-d9.[3] It is recommended to optimize these parameters on the specific instrument being used.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Itraconazole) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of unknown samples is then determined from this curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound detection.

Mass Spectrometry Parameter Logic

Caption: Logic of MS/MS parameters for this compound.

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of Itraconazole and Itraconazole-d3 from Human Plasma

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the simultaneous quantification of itraconazole and its deuterated internal standard, itraconazole-d3, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of itraconazole for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a deuterated internal standard ensures high precision and accuracy by correcting for matrix effects and variations in extraction efficiency. The described method utilizes Oasis HLB SPE cartridges for efficient sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to its variable absorption and metabolism, therapeutic drug monitoring is often necessary to ensure efficacy and avoid toxicity. Accurate quantification of itraconazole in biological matrices such as plasma is therefore crucial. Solid-phase extraction is a widely used technique for sample preparation as it effectively removes interfering substances and concentrates the analytes of interest, leading to improved sensitivity and reproducibility of analytical methods. The stable isotope-labeled this compound serves as an ideal internal standard, as it co-elutes with the analyte and behaves similarly during the extraction and ionization processes, thereby compensating for potential analytical variations.

Experimental Protocols

Materials and Reagents

-

Itraconazole and this compound analytical standards

-

Oasis® HLB 1cc (30 mg) extraction cartridges[1]

-

HPLC grade methanol, acetonitrile, and water

-

Ammonia solution[1]

-

Ammonium acetate

-

Acetic acid[1]

-

Human plasma (with K3 EDTA as anticoagulant)[2]

-

Nitrogen evaporator

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.[2]

-

In a clean polypropylene tube, aliquot 200 µL of the plasma sample.[1]

-

Add 25 µL of the this compound internal standard working solution (e.g., 1000 ng/mL).[1]

-

Add 50 µL of ammonia solution and vortex for 30 seconds to mix thoroughly.[1]

Solid-Phase Extraction (SPE) Protocol

The following SPE protocol is performed using Oasis HLB cartridges.

-

Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.[1] Ensure the cartridge does not dry out between steps.

-

Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2.0 mL of Milli-Q water to remove salts and other polar impurities.[1]

-

Elution: Elute the analytes (itraconazole and this compound) from the cartridge with 1.0 mL of acetonitrile into a clean collection tube.[1] Some protocols suggest a second elution with 1.0 mL of methanol to ensure complete recovery.[2]

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 90:10 v/v mixture of methanol and 2 mM ammonium acetate buffer with acetic acid) and vortex to dissolve the analytes completely.[1]

-

Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Column: Hypersil Gold (50x4.6) mm, 3µ or equivalent[1]

-

Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 2 mM ammonium acetate with 0.1% acetic acid) is commonly used. A typical composition is 90:10 (v/v) methanol:buffer.[1]

-

Flow Rate: 0.500 mL/minute[1]

-

Injection Volume: 10 µL[1]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

Detection: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes typical quantitative data for the solid-phase extraction of itraconazole.

| Parameter | Itraconazole | Hydroxy-itraconazole | Itraconazole-d9 | Hydroxy-itraconazole-d8 | Reference |

| Mean Recovery | 52.07% | 53.73% | 49.68% | 50.16% | [2] |

| Recovery (Low QC) | 52.8% | 50.4% | - | - | [2] |

| Recovery (Medium QC) | 52.5% | 53.7% | - | - | [2] |

| Recovery (High QC) | 50.9% | 57.1% | - | - | [2] |

| Linearity Range | 0.301 to 151.655 ng/mL | 0.946 to 224.908 ng/mL | - | - | [2] |

| Intra-day Precision (%RSD) | ≤15% | ≤15% | - | - | [2] |

| Inter-day Precision (%RSD) | ≤15% | ≤15% | - | - | [2] |

Note: Data for this compound was not explicitly available in the searched documents, but the recovery for other deuterated forms like itraconazole-d9 is presented, which is expected to be similar.

Experimental Workflow Diagram

Caption: Solid-Phase Extraction Workflow for Itraconazole.

Signaling Pathway Diagram (Illustrative)

While itraconazole's primary mechanism of action is the inhibition of fungal cytochrome P450 14α-demethylase, which is not a signaling pathway, the following diagram illustrates the logical relationship of its therapeutic monitoring.

Caption: Therapeutic Drug Monitoring Logic for Itraconazole.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of extracting itraconazole and its deuterated internal standard from human plasma. The use of Oasis HLB cartridges ensures high recovery and clean extracts, which is essential for sensitive and accurate quantification by LC-MS/MS. This protocol is well-suited for clinical and research laboratories performing therapeutic drug monitoring or pharmacokinetic analysis of itraconazole.

References

Application Note: Quantitative Analysis of Itraconazole in Human Plasma Using Protein Precipitation and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Therapeutic drug monitoring of itraconazole is crucial due to its variable pharmacokinetics and potential for drug-drug interactions.[1] This application note provides a detailed protocol for the quantification of itraconazole in human plasma using a simple and rapid protein precipitation method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Itraconazole-d3 is utilized as an internal standard (IS) to ensure accuracy and precision.[2][3]

Experimental Protocols

Materials and Reagents

-

Human plasma (K2EDTA)

-

Itraconazole reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

-

Itraconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve itraconazole in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the itraconazole stock solution in methanol to create calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

-

Precipitation Solvent: Prepare a solution of 0.5% formic acid in acetonitrile.[4]

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[4]

-

Add 50 µL of the 100 ng/mL this compound internal standard spiking solution to each tube.[4]

-

Vortex briefly to mix.

-

Add 400 µL of the precipitation solvent (0.5% formic acid in acetonitrile) to each tube.[4]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[4]

-

Centrifuge the tubes at 3500 rpm for 5 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Data Presentation

Table 1: Summary of Quantitative Method Performance

| Parameter | Result | Reference |

| Linearity Range | 1 - 500 ng/mL | [5][6] |

| Correlation Coefficient (r) | > 0.995 | [5][6] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5][6] |

| Intra-day Precision (%CV) | < 13.7% | [6] |

| Inter-day Precision (%CV) | < 10.9% | [6] |

| Intra-day Accuracy | 95.6% - 108.2% | [6] |

| Inter-day Accuracy | 86.6% - 117.5% | [6] |

| Recovery | ~65% (with 0.5% formic acid in acetonitrile) | [4] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Itraconazole Quantification.

Signaling Pathway/Logical Relationship Diagram

This protocol does not involve a biological signaling pathway. The logical relationship is a linear experimental workflow, which is represented in the diagram above.

References

- 1. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]